molecular formula C10H8BrF3O3 B1485877 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester CAS No. 2098426-48-1

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester

Cat. No.: B1485877
CAS No.: 2098426-48-1
M. Wt: 313.07 g/mol
InChI Key: AYWDNPZOXDUXJS-UHFFFAOYSA-N
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Description

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester is an organic compound that features a bromine atom, a trifluoroethoxy group, and a benzoic acid methyl ester moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester typically involves the following steps:

    Trifluoroethoxylation: The substitution of a hydrogen atom with a trifluoroethoxy group.

    Esterification: The conversion of the carboxylic acid group to a methyl ester.

Common reagents used in these reactions include bromine, trifluoroethanol, and methanol, often in the presence of catalysts or under specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products

    Nucleophilic Substitution: Substituted benzoic acid derivatives.

    Hydrolysis: 4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid.

    Oxidation and Reduction: Various oxidation states of the benzoic acid derivative.

Scientific Research Applications

4-Bromo-2-(2,2,2-trifluoroethoxy)-benzoic acid methyl ester is utilized in several scientific research fields:

    Chemistry: As a building block in organic synthesis and in the development of new materials.

    Biology: In the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-

Properties

IUPAC Name

methyl 4-bromo-2-(2,2,2-trifluoroethoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrF3O3/c1-16-9(15)7-3-2-6(11)4-8(7)17-5-10(12,13)14/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWDNPZOXDUXJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)Br)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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